Superior Film Conductivity: DMEAA vs. TEAA in MOD Precursor Inks
In a direct comparison of liquid MOD precursors for low-temperature deposition on flexible substrates, films derived from DMEAA demonstrate significantly higher electrical conductivity compared to those from trimethylamine alane (TEAA). This is quantified by the mean electrical resistivity [1].
| Evidence Dimension | Mean Electrical Resistivity of Deposited Aluminum Film |
|---|---|
| Target Compound Data | ~8 × 10⁻⁶ Ω·m |
| Comparator Or Baseline | Trimethylamine alane (TEAA): mean electrical resistivity in the range of 4.10 × 10⁻⁵ to 5.32 × 10⁻⁷ Ω·m (with DMEAA producing the most consistent results) |
| Quantified Difference | DMEAA-derived films are approximately 5 times more conductive than the mean of TEAA films, and DMEAA demonstrates superior consistency. |
| Conditions | MOD process; deposition on glass, polyimide, PET, and paper substrates at 100-120 °C. |
Why This Matters
For applications requiring high electrical performance, such as printed electronics or interconnects on temperature-sensitive substrates, DMEAA's superior conductivity and consistency are essential selection criteria.
- [1] Johnson, A. L., Parish, J. D., Kociok-Kohn, G., & Molloy, K. C. (2020). Low-Temperature Deposition of Highly Conductive Aluminum Metal Films on Flexible Substrates Using Liquid Alane MOD Precursors. ACS Applied Materials & Interfaces, 12(23), 26193–26199. View Source
